Piperidine, 1-(2,4-dinitro-1-naphthalenyl)-

Description

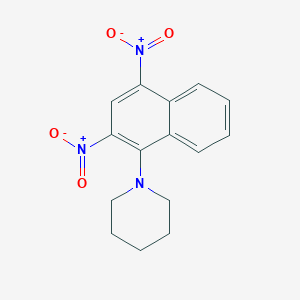

Piperidine, 1-(2,4-dinitro-1-naphthalenyl)- (CAS 52422-07-8) is a nitro-substituted naphthalene derivative featuring a piperidine moiety attached to the ipso carbon of the naphthyl ring. The compound is synthesized via regioselective piperidinolysis of 1-aryl 2,4-dinitronaphthyl ethers in dimethyl sulfoxide (DMSO), where piperidine acts as the nucleophile . Density functional theory (DFT) studies reveal that Mulliken charges and molecular orbital interactions govern its reactivity and regioselectivity, with the piperidine ring adopting a chair conformation .

Properties

CAS No. |

52422-07-8 |

|---|---|

Molecular Formula |

C15H15N3O4 |

Molecular Weight |

301.30 g/mol |

IUPAC Name |

1-(2,4-dinitronaphthalen-1-yl)piperidine |

InChI |

InChI=1S/C15H15N3O4/c19-17(20)13-10-14(18(21)22)15(16-8-4-1-5-9-16)12-7-3-2-6-11(12)13/h2-3,6-7,10H,1,4-5,8-9H2 |

InChI Key |

KAZKVKCGCSELHX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C3=CC=CC=C32)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution in Dimethyl Sulfoxide (DMSO)

The principal synthesis route involves the reaction of 1-aryl-2,4-dinitronaphthyl ethers (1a–h) with piperidine (2) in DMSO, yielding 1-(N-piperidinyl)-2,4-dinitronaphthalene (3) . This one-pot procedure capitalizes on the strong electron-withdrawing effects of the nitro groups, which activate the naphthalene ring for nucleophilic attack.

Reaction Conditions

- Substrates : 1-Aryl-2,4-dinitronaphthyl ethers (variants 1a–h include substituents such as -OCH₃, -CH₃, -Cl, and -NO₂ on the aryl group).

- Nucleophile : Piperidine (0.006–0.6 M concentration range).

- Solvent : DMSO, chosen for its high polarity and ability to stabilize transition states.

- Temperature : 25°C, monitored spectrophotometrically at λ = 440 nm.

Mechanistic Overview

The reaction proceeds via a two-step mechanism (Scheme 1):

- Zwitterion Formation : Piperidine attacks the electron-deficient C1 of the naphthalene ring, forming a zwitterionic intermediate (I) .

- Rate-Determining Proton Transfer : A second piperidine molecule abstracts a proton from the intermediate, facilitating expulsion of the aryl oxide leaving group and yielding the product (3) .

The second-order dependence on piperidine concentration (rate = k[piperidine]²) underscores the dual role of piperidine as both nucleophile and base.

Reaction Kinetics and Substituent Effects

Kinetic studies reveal pronounced substituent effects on reaction rates (Table 1). Electron-withdrawing groups (EWGs) such as -NO₂ accelerate the reaction by enhancing the electrophilicity of the naphthalene core, while electron-donating groups (EDGs) like -OCH₃ decelerate it.

Table 1: Third-Order Rate Constants (kₙ) for Substituent Variants

| Substituent (X) | kₙ (M⁻²s⁻¹) |

|---|---|

| 4-NO₂ | 0.142 |

| 4-Cl | 0.098 |

| H | 0.076 |

| 4-CH₃ | 0.045 |

| 4-OCH₃ | 0.032 |

The linear free-energy relationship (LFER) analysis via Hammett plots corroborates the dominance of polar effects, with ρ = +1.2 indicating a highly electrophilic transition state.

Experimental Procedures

Synthesis of 1-(N-Piperidinyl)-2,4-Dinitronaphthalene

- Substrate Preparation : 1-Aryl-2,4-dinitronaphthyl ethers (1a–h) are synthesized via nitration and etherification of naphthalene derivatives.

- Reaction Setup : Dissolve 1a–h (1 × 10⁻⁴ M) in DMSO, add piperidine (0.006–0.6 M), and stir at 25°C.

- Monitoring : Track progress via UV-Vis spectroscopy (λ = 440 nm), observing the decay of 1a–h and rise of 3 .

- Workup : Quench with water, extract with dichloromethane, and purify via column chromatography.

Yield : 70–90%, depending on substituent electronic effects.

Spectrophotometric Kinetic Analysis

The reaction’s progress is quantified by measuring absorbance changes at 440 nm, corresponding to the formation of 3 . Pseudo-first-order conditions ([piperidine] ≫ [substrate]) simplify rate determination, with observed rate constants (kₒbₛ) derived from linear regression of ln(Aₜ) vs. time plots.

Computational Studies and Mechanistic Validation

Density functional theory (DFT) calculations (B3LYP/6-311G(d,p)) elucidate the reaction pathway (Figure 1):

- Transition State 1 (TS1) : Attack of piperidine on C1, forming the zwitterion (I) (ΔG‡ = 18.3 kcal/mol).

- Transition State 2 (TS2) : Proton transfer from (I) to a second piperidine molecule, yielding the product (ΔG‡ = 22.1 kcal/mol).

The higher energy barrier for TS2 confirms proton transfer as the rate-determining step (RDS), aligning with kinetic data.

Chemical Reactions Analysis

Reaction Mechanism

The mechanism involves a third-order rate dependence , catalyzed by a second molecule of piperidine (SB-GA pathway) . Key steps include:

-

Nucleophilic attack : Piperidine attacks the electrophilic ipso carbon of the naphthyl ether, forming a zwitterionic intermediate (I) .

-

Proton transfer : A slow deprotonation step generates the Meisenheimer intermediate (II), which is rate-determining (RDS) .

-

Expulsion of leaving group : The phenoxide ion departs rapidly to form the substitution product .

Kinetic Studies

Third-order rate constants (kNk_NkN) for substituted aryl ethers (1a–h) in DMSO at 25°C are influenced by substituents on the aryl group :

-

Electron-withdrawing groups (e.g., NO₂ in 1h) increase reaction rates , stabilizing the transition state.

-

Electron-donating groups (e.g., OCH₃ in 1b/e) decrease rates , destabilizing intermediates.

| Compound | Substituent (X) | (M⁻²s⁻¹) |

|---|---|---|

| 1a | H | 0.00027 |

| 1b | 4-OCH₃ | 0.00021 |

| 1h | 4-NO₂ | 0.00207 |

Adapted from experimental data .

Substituent Effects and Brønsted Analysis

-

Brønsted coefficients :

-

Reactivity trends : Reactivity correlates inversely with the pKa of the leaving group’s conjugate acid .

Computational Validation

Density functional theory (DFT) studies using B3LYP/6-311G(d,p) confirm:

Scientific Research Applications

1-(2,4-Dinitronaphthalen-1-yl)piperidine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-dinitronaphthalen-1-yl)piperidine involves its interaction with molecular targets through its nitro and piperidine groups. The nitro groups can participate in redox reactions, while the piperidine ring can interact with biological receptors or enzymes. The exact pathways and molecular targets would depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2,5-Dimethoxy-4-Nitrophenyl)Piperidine (2b)

- Synthesis : Synthesized via nucleophilic aromatic substitution of 1,4-dimethoxy-2,5-dinitrobenzene with piperidine, yielding 76% compared to 82% for its pyrrolidine analogue (3b) .

- Electronic Effects : Methoxy groups are electron-donating, activating the aromatic ring for substitution, whereas nitro groups in the target compound deactivate the ring, reducing reactivity toward nucleophiles.

N-(p-Nitrophenyl)Piperidine

- Resonance and Steric Effects : The piperidine ring exhibits a 33° twist relative to the benzene ring, sterically inhibiting resonance and reducing εmax at 425 nm compared to pyrrolidine analogues .

- Electron Donor Strength: The 1-piperidino group is a weaker electron donor than 1-pyrrolidino, impacting charge distribution in the aromatic ring . In contrast, the target compound’s naphthalene system may allow greater conjugation despite nitro groups.

1-(2-Methylpiperidin-1-yl) Derivatives

Diphenidine Isomers (1,2-DEP vs. 2,2-DEP)

- Structural Isomerism : Piperidine derivatives with phenylethyl substituents at different positions (1,2- vs. 2,2-) exhibit distinct pharmacological profiles due to variations in steric bulk and electronic effects .

- Synthetic Yields : The target compound’s regioselective synthesis (attaching to the ipso carbon) contrasts with the isomer-dependent yields in diphenidine synthesis, highlighting the role of substitution patterns in reactivity .

Hydroxylated 1-(1-Phenylcyclohexyl)Piperidine (PCP) Derivatives

- Biological Activity : Hydroxylation at the meta position of the phenyl ring increases affinity for PCP binding sites by 8-fold compared to the parent compound, while para-hydroxylation reduces activity . This underscores the importance of substituent position on bioactivity, a factor relevant to the nitro group placement in the target compound.

Data Tables

Table 1: Key Properties of Piperidine Derivatives

Table 2: Comparative Reactivity in Nucleophilic Substitution

Biological Activity

Piperidine, 1-(2,4-dinitro-1-naphthalenyl)- is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article synthesizes recent findings on its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Overview of Piperidine Structure

Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of the nitrogen atom allows for various interactions with biological targets, making piperidine derivatives valuable in drug design. The specific derivative , 1-(2,4-dinitro-1-naphthalenyl)-, incorporates a naphthalene moiety with two nitro groups, which may enhance its reactivity and biological activity.

The biological activity of piperidine derivatives often involves enzyme inhibition. Notably, compounds with piperidine structures have been investigated as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular proliferation. The binding affinity of these compounds can be influenced by structural modifications around the piperidine ring .

In Vitro Studies and Pharmacological Screening

Recent studies have highlighted the pharmacological potential of piperidine derivatives:

- Dihydrofolate Reductase Inhibition : A series of piperidine-based thiosemicarbazones demonstrated significant inhibitory activity against DHFR. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the piperidine moiety could enhance inhibitory potency .

- Analgesic Activity : Research on alkyl piperidine derivatives revealed varying degrees of antinociceptive effects, assessed using the tail immersion method. Some derivatives exhibited significant analgesic properties, suggesting potential applications in pain management .

Table 1: Inhibitory Activity Against DHFR

| Compound | IC50 (µM) | % Inhibition |

|---|---|---|

| Compound A | 0.5 | 90% |

| Compound B | 1.2 | 75% |

| Compound C | 2.5 | 60% |

This table summarizes the inhibitory activities of selected piperidine derivatives against DHFR, indicating their potential as therapeutic agents in cancer treatment.

Kinetic Studies

Kinetic studies have been performed to understand the reactivity of aryl ethers with piperidine in dimethyl sulfoxide (DMSO). The reaction kinetics indicated that the formation of the piperidino product was catalyzed by the presence of piperidine itself, suggesting a complex interaction mechanism that may involve transition states and intermediates .

Structure-Activity Relationship (SAR)

The SAR analysis for piperidine derivatives indicates that modifications to the naphthalene moiety significantly impact biological activity. For instance:

Q & A

Basic: What are the recommended methods for synthesizing Piperidine, 1-(2,4-dinitro-1-naphthalenyl)- in a laboratory setting?

Answer:

The synthesis typically involves multi-step organic reactions, including nitration, nucleophilic substitution, and purification. Key steps may include:

- Nitration of naphthalene derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to introduce nitro groups at the 2- and 4-positions.

- Piperidine coupling via nucleophilic aromatic substitution (SNAr) using a piperidine derivative under basic conditions (e.g., NaH or K₂CO₃ in anhydrous DMF) .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Critical Parameters: Monitor reaction progress using TLC and validate purity via HPLC (>95%) and elemental analysis .

Basic: How should researchers handle and store Piperidine, 1-(2,4-dinitro-1-naphthalenyl)- to ensure safety and stability?

Answer:

- Handling: Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Avoid static discharge due to nitro group sensitivity .

- Storage: Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Store separately from reducing agents or combustibles .

- Spill Management: Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .

Advanced: How can researchers resolve discrepancies in pharmacological activity data across studies?

Answer:

- Review Variables: Compare assay conditions (cell lines, pH, incubation time), purity of compounds, and solvent effects (e.g., DMSO concentration) .

- Orthogonal Validation: Replicate results using alternative assays (e.g., enzymatic vs. cell-based) or cross-validate with structural analogues.

- Statistical Analysis: Apply ANOVA or regression models to identify outliers or confounding factors .

Advanced: What analytical techniques are critical for confirming structural integrity?

Answer:

- Spectroscopy:

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray Crystallography: Use SHELXL for refinement, especially to resolve torsional angles in the nitro-naphthalene moiety .

Basic: What spectroscopic methods characterize the nitro groups?

Answer:

- IR Spectroscopy: Detect symmetric/asymmetric stretching of nitro groups.

- ¹H NMR: Aromatic protons adjacent to nitro groups show deshielding (δ 8.5–9.0 ppm).

- UV-Vis: Monitor π→π* transitions in the nitroaromatic system (λmax ~300–400 nm) .

Advanced: How can electronic effects of the dinitronaphthalene moiety on piperidine basicity be studied?

Answer:

- Potentiometric Titration: Measure pKa shifts in aqueous/organic solvents to assess electron-withdrawing effects .

- Computational Modeling: Use DFT to calculate charge distribution (e.g., Mulliken charges) on the piperidine nitrogen .

- Comparative Studies: Synthesize analogues (e.g., mono-nitro or methoxy derivatives) to isolate electronic contributions .

Basic: How to ensure reproducibility in synthesis?

Answer:

- Standardize Conditions: Fix molar ratios, solvent purity, and reaction time/temperature.

- Quality Control: Use in-line FTIR or GC-MS to monitor intermediates .

- Documentation: Record detailed protocols (e.g., ramp rates, stirring speeds) to minimize variability .

Advanced: How to differentiate isomeric byproducts during synthesis?

Answer:

- Chromatography: Use chiral columns (e.g., Chiralpak IA) or reverse-phase HPLC with PDA detection .

- 2D NMR (COSY, NOESY): Identify spatial proximity of protons in isomers .

- X-ray Diffraction: Resolve absolute configuration for crystalline derivatives .

Basic: How to assess purity post-synthesis?

Answer:

- HPLC-DAD: Use C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm.

- Melting Point: Compare with literature values (±2°C range).

- Elemental Analysis: Confirm C, H, N content within 0.3% of theoretical values .

Advanced: How to address crystallographic twinning or disorder?

Answer:

- SHELXL Refinement: Use TWIN/BASF commands for twinned data. Adjust occupancy ratios for disordered atoms .

- Validation Tools: Check R-factors, electron density maps (e.g., Fo-Fc maps), and Rint for merged data .

- Low-Temperature Data Collection: Reduce thermal motion effects (e.g., 100 K with liquid N₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.